Methyl 2-mesityl-2-(methylamino)acetate
Description
Methyl 2-mesityl-2-(methylamino)acetate is a branched ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a methylamino substituent at the α-carbon of the acetate backbone. The mesityl group confers steric bulk and electron-donating properties, which may influence reactivity and stability compared to simpler aryl or alkyl derivatives.
Properties
IUPAC Name |
methyl 2-(methylamino)-2-(2,4,6-trimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(3)7-8)12(14-4)13(15)16-5/h6-7,12,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZLAFSQOKPSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)OC)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-mesityl-2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of mesityl bromide with methylamine to form the corresponding amine. This amine is then reacted with methyl chloroacetate under basic conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mesityl-2-(methylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the mesityl group.
Scientific Research Applications
Methyl 2-mesityl-2-(methylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-mesityl-2-(methylamino)acetate involves its interaction with specific molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Mesityl vs. This difference may influence regioselectivity in nucleophilic reactions or stability under acidic conditions.
- Amino vs. Methylamino Groups: Compounds with primary amino groups (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl ) exhibit higher nucleophilicity than methylamino derivatives, which are less basic due to N-methylation. This affects their utility in reductive amination or as directing groups in metal-catalyzed reactions.
Biological Activity
Methyl 2-mesityl-2-(methylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a mesityl group, which contributes to its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
The mechanisms underlying the cytotoxic effects of this compound are not fully elucidated but may involve:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: By disrupting cell cycle progression, it may prevent tumor growth.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies: A study conducted on L1210 cells revealed that this compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
- Animal Models: In vivo studies demonstrated that treatment with this compound led to significant tumor regression in mouse models of leukemia, suggesting its potential for therapeutic use.
- Comparative Analysis: When compared to other compounds with similar structures, this compound showed superior cytotoxicity against resistant cancer cell lines, indicating its unique mechanism of action.
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound has a favorable safety profile; however, further toxicological evaluations are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
